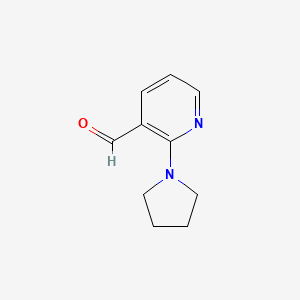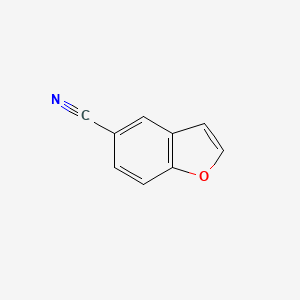
4-アミノ-4H-1,2,4-トリアゾール-3-チオール
概要
説明
4-amino-4H-1,2,4-triazole-3-thiol (4A4HTT) is an organic compound that is used in various scientific research applications. It is a sulfur-containing heterocyclic compound that is used in medicinal chemistry, materials science, and biochemistry. The compound has a variety of applications due to its unique properties, such as its ability to form covalent bonds with other molecules, its high stability, and its low toxicity.
科学的研究の応用
抗真菌作用
4-アミノ-4H-1,2,4-トリアゾール-3-チオール誘導体は、抗真菌活性を示すことが明らかになっています。 これらは、よく知られた抗真菌薬であるフルコナゾールなどの化合物の合成に使用されます 。 この用途は、臨床環境と農業の両方で大きな懸念事項となっている真菌感染症の治療法を開発する上で非常に重要です。
抗癌活性
この化合物の誘導体は、抗癌活性を示します。 研究によると、これらの誘導体は、潜在的な抗癌特性を持つ新規化合物の設計と合成に使用できます 。 これは、癌細胞を高い特異性で標的とする新しい治療法を創り出す上で特に重要です。
抗菌特性
トリアゾール誘導体は、幅広い抗菌効果で知られています。 これらは、抗菌特性を持つものを含め、さまざまな治療的に重要な薬剤に組み込まれています 。 これにより、抗生物質耐性菌との闘いにおいて貴重な存在となります。
抗ウイルス剤
4-アミノ-4H-1,2,4-トリアゾール-3-チオールの中核構造は、いくつかの抗ウイルス薬に見られます。 これには、ウイルス感染症の治療に使用されるリバビリンなどの薬剤が含まれます 。 新しい抗ウイルス剤の開発は、特に新たなウイルス性疾患が出現する中で重要です。
抗炎症および鎮痛作用
トリアゾール部分を含む化合物は、抗炎症および鎮痛特性を持つことが報告されています 。 この用途は、新しい鎮痛剤と抗炎症薬の開発において製薬業界で重要です。
抗うつ薬および抗不安効果
4-アミノ-4H-1,2,4-トリアゾール-3-チオールの誘導体は、抗うつ薬および抗不安効果を持つ薬剤の合成に使用されてきました 。 これらの化合物は、精神疾患の治療に重要な役割を果たし、患者に病状を管理するための選択肢を増やすことができます。
作用機序
Target of Action
It is known that 1,2,4-triazoles possess a wide range of biological activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
Mode of Action
It is suggested that the inhibitor is found to interact with the copper surface via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring .
Biochemical Pathways
It is known that 1,2,4-triazoles can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
It is known that 1,2,4-triazoles can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-amino-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . Additionally, 4-amino-4H-1,2,4-triazole-3-thiol can form complexes with metal ions, which can further influence its biochemical activity. The interactions between 4-amino-4H-1,2,4-triazole-3-thiol and these biomolecules are primarily driven by hydrogen bonding, electrostatic interactions, and coordination bonds.
Cellular Effects
The effects of 4-amino-4H-1,2,4-triazole-3-thiol on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 4-amino-4H-1,2,4-triazole-3-thiol can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage.
Molecular Mechanism
At the molecular level, 4-amino-4H-1,2,4-triazole-3-thiol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, 4-amino-4H-1,2,4-triazole-3-thiol can bind to the active site of acetylcholinesterase, preventing the enzyme from catalyzing the hydrolysis of acetylcholine . This binding interaction is facilitated by the formation of hydrogen bonds and coordination bonds between the compound and the enzyme. Additionally, 4-amino-4H-1,2,4-triazole-3-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-amino-4H-1,2,4-triazole-3-thiol in laboratory settings are important factors to consider. Over time, this compound can undergo degradation, leading to a decrease in its biochemical activity . Studies have shown that 4-amino-4H-1,2,4-triazole-3-thiol remains stable under certain conditions, but its stability can be compromised in the presence of light, heat, or reactive chemicals. Long-term exposure to these conditions can result in the formation of degradation products that may have different biochemical properties.
Dosage Effects in Animal Models
The effects of 4-amino-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, 4-amino-4H-1,2,4-triazole-3-thiol can cause toxic effects, including liver and kidney damage. The threshold for these adverse effects varies depending on the species and the duration of exposure. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risk of toxicity.
Metabolic Pathways
4-amino-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which play a key role in the oxidative metabolism of 4-amino-4H-1,2,4-triazole-3-thiol.
Transport and Distribution
The transport and distribution of 4-amino-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, 4-amino-4H-1,2,4-triazole-3-thiol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for specific binding sites and its ability to cross biological barriers.
Subcellular Localization
The subcellular localization of 4-amino-4H-1,2,4-triazole-3-thiol is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of 4-amino-4H-1,2,4-triazole-3-thiol within these compartments can influence its interactions with biomolecules and its overall biochemical activity.
特性
IUPAC Name |
4-amino-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLBXBCKFUPBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=S)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370684 | |
| Record name | 4-amino-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4343-75-3 | |
| Record name | 4343-75-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural formula and molecular weight of 4-amino-4H-1,2,4-triazole-3-thiol?
A1: 4-amino-4H-1,2,4-triazole-3-thiol has the molecular formula C2H4N4S and a molecular weight of 116.14 g/mol.
Q2: What spectroscopic data is available for characterizing 4-amino-4H-1,2,4-triazole-3-thiol?
A2: Researchers commonly use infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to characterize 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives. [, , , , ] These techniques provide information about the functional groups and the arrangement of atoms within the molecule.
Q3: How does the structure of 4-amino-4H-1,2,4-triazole-3-thiol influence its corrosion inhibition properties on copper in seawater?
A3: 4-amino-4H-1,2,4-triazole-3-thiol acts as a corrosion inhibitor for copper in seawater. [] While the exact mechanism is not fully elucidated in the provided research, it is likely that the thiol (-SH) group plays a crucial role. This group can adsorb onto the copper surface, forming a protective layer that hinders the corrosion process.
Q4: Are there any studies investigating the structure-activity relationship (SAR) of 4-amino-4H-1,2,4-triazole-3-thiol derivatives?
A4: Yes, several studies explore the SAR of 4-amino-4H-1,2,4-triazole-3-thiol derivatives. [, ] Researchers have synthesized various derivatives by introducing different substituents at the 5th position of the triazole ring. These modifications impact the compounds' binding affinities towards targets such as DNA gyrase, cyclooxygenase-II (COX-2), and cathepsin B, potentially influencing their antibacterial, anti-inflammatory, and anticancer activities.
Q5: Can 4-amino-4H-1,2,4-triazole-3-thiol be used as a building block for synthesizing other heterocyclic compounds?
A5: Absolutely. 4-amino-4H-1,2,4-triazole-3-thiol serves as a versatile precursor for synthesizing various heterocyclic compounds. Researchers have successfully synthesized bis(4-amino-4H-1,2,4-triazole-3-thiols), triazolothiadiazoles, triazolothiadiazepinylindole analogues, and other derivatives. [, , , , , , ] These compounds often exhibit interesting biological activities, making them potential candidates for further pharmaceutical development.
Q6: What analytical methods are used to characterize and quantify 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives?
A6: Researchers employ various analytical techniques to characterize and quantify 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives. These include:
- Elemental analysis: This method determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur, confirming the compound's purity and elemental ratios. [, , , ]
- Spectroscopic methods: IR and NMR spectroscopy are essential for structural elucidation and identification of functional groups within the molecule. [, , , , ]
- Mass spectrometry: This technique provides information about the compound's molecular weight and fragmentation pattern, aiding in structural confirmation. [, , ]
Q7: Has 4-amino-4H-1,2,4-triazole-3-thiol or its derivatives shown any promising biological activities?
A7: Yes, research indicates that 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives possess various biological activities:
- Antimicrobial activity: Several synthesized derivatives display promising antimicrobial activity against Gram-positive and Gram-negative bacteria. [, , , ]
- Anticancer activity: Studies show that some triazolothiadiazine derivatives exhibit potent anticancer activity against human hepatocellular carcinoma (HepG-2) cells. [, ]
- Antioxidant activity: Certain triazolothiadiazepinylindole analogues demonstrate significant free radical scavenging activity, total antioxidant capacity, and ferric reducing antioxidant power. []
- Insulin-like activity: A platinum(II) complex with a 4-amino-4H-1,2,4-triazole-3-thiol-derived Schiff base ligand exhibited in vitro and in vivo antidiabetic activity by inhibiting α-amylase and lowering blood glucose levels in diabetic rats. []
Q8: Have there been any computational studies on 4-amino-4H-1,2,4-triazole-3-thiol derivatives?
A8: Yes, computational chemistry plays a significant role in studying 4-amino-4H-1,2,4-triazole-3-thiol derivatives.
- Molecular docking: This method predicts the binding modes and affinities of the derivatives towards specific biological targets. [, ] For example, docking studies have explored their interactions with DNA gyrase, COX-2, and cathepsin B. []
- Density Functional Theory (DFT): DFT calculations provide insights into the electronic structure and geometry of these compounds. [] These calculations can help explain observed spectroscopic data and predict molecular properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)


![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)





![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)
